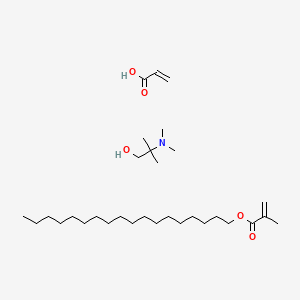
2-(Dimethylamino)-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-2-methylpropan-1-ol, octadecyl 2-methylprop-2-enoate, and prop-2-enoic acid are organic compounds with diverse applications in various fields. These compounds are known for their unique chemical properties and reactivity, making them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-2-methylpropan-1-ol: This compound can be synthesized through the reaction of dimethylamine with acetone, followed by reduction with a suitable reducing agent such as sodium borohydride.
Octadecyl 2-methylprop-2-enoate: This ester can be prepared by esterification of octadecanol with 2-methylprop-2-enoic acid in the presence of an acid catalyst like sulfuric acid.
Prop-2-enoic acid:
Industrial Production Methods
2-(Dimethylamino)-2-methylpropan-1-ol: Industrial production involves large-scale synthesis using continuous flow reactors to ensure high yield and purity.
Octadecyl 2-methylprop-2-enoate: Produced in batch reactors with controlled temperature and pressure to optimize the esterification process.
Prop-2-enoic acid: Manufactured through catalytic oxidation in fixed-bed reactors, ensuring efficient conversion of propylene to acrylic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Prop-2-enoic acid can undergo oxidation to form acetic acid and carbon dioxide.
Reduction: 2-(Dimethylamino)-2-methylpropan-1-ol can be reduced to its corresponding amine.
Substitution: Octadecyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Requires nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Acetic acid, carbon dioxide.
Reduction: Corresponding amines.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and polymer production.
Biology: Employed in the synthesis of biologically active molecules and as reagents in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the manufacture of coatings, adhesives, and surfactants.
Wirkmechanismus
The mechanism of action for these compounds varies based on their chemical structure:
2-(Dimethylamino)-2-methylpropan-1-ol: Acts as a nucleophile in substitution reactions, targeting electrophilic centers.
Octadecyl 2-methylprop-2-enoate: Functions as a hydrophobic moiety in surfactants, interacting with hydrophobic surfaces.
Prop-2-enoic acid: Participates in polymerization reactions, forming long-chain polymers through free-radical mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- 2-Methylprop-2-enoic acid
Uniqueness
- 2-(Dimethylamino)-2-methylpropan-1-ol : Unique due to its tertiary amine structure, providing distinct nucleophilicity.
- Octadecyl 2-methylprop-2-enoate : Distinguished by its long hydrophobic chain, enhancing its surfactant properties.
- Prop-2-enoic acid : Notable for its ability to undergo polymerization, forming versatile acrylic polymers.
These compounds’ unique properties and reactivity make them valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
167078-16-2 |
|---|---|
Molekularformel |
C31H61NO5 |
Molekulargewicht |
527.8 g/mol |
IUPAC-Name |
2-(dimethylamino)-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-6(2,5-8)7(3)4;1-2-3(4)5/h2,4-20H2,1,3H3;8H,5H2,1-4H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
MJEOVPWQDYAZOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(C)(CO)N(C)C.C=CC(=O)O |
Verwandte CAS-Nummern |
167078-16-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



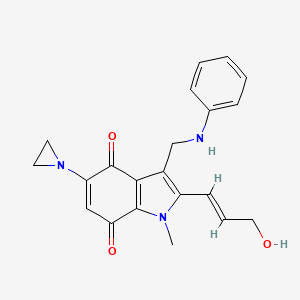
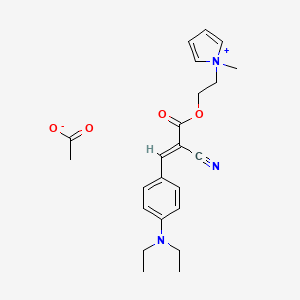
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
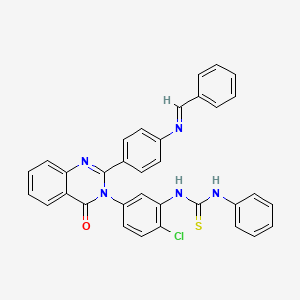

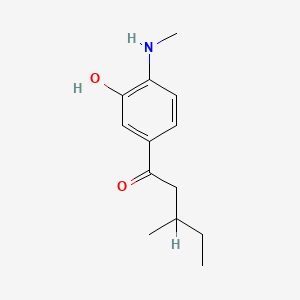
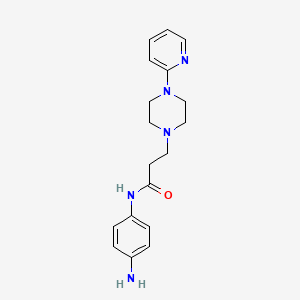


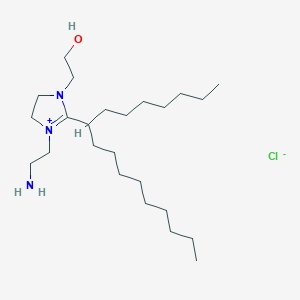

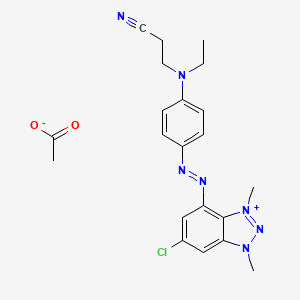
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
